molecular formula C21H18N2O4S B2711575 N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862738-62-3

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

Cat. No. B2711575
CAS RN: 862738-62-3
M. Wt: 394.45
InChI Key: MQQOQOHVGIJCNO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.

Scientific Research Applications

Oxidative C-H Amination

A key application involves the oxidative C-H amination of N"-aryl-N'-tosyl/N'-methylsulfonylamidines to produce 1,2-disubstituted benzimidazoles, utilizing iodobenzene as a catalyst. This reaction, performed at room temperature with mCPBA as a terminal oxidant, demonstrates the compound's utility in synthesizing complex heterocyclic structures, a foundational aspect of pharmaceutical drug design and development (Alla et al., 2013).

Antiplasmodial Activity

Another significant application is in the field of antimalarial research, where derivatives of N-acylated furazan-3-amine have shown activity against Plasmodium falciparum strains. This research has contributed to identifying promising benzamides with high antiplasmodial activity, offering a pathway for developing new antimalarial agents (Hermann et al., 2021).

Enantioselective Synthesis

The compound has been involved in enantioselective synthesis processes, specifically in the creation of chiral furan-2-yl amines and amino acids. This is accomplished through the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl (E)- and (Z)-furan-2-yl ketone oximes, highlighting its role in producing chiral building blocks for pharmaceuticals and agrochemicals (Demir et al., 2003).

Catalysis

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various amines, demonstrating the compound's utility in facilitating efficient bond-forming reactions which are crucial in drug discovery and material science (Bhunia et al., 2017).

Cytotoxicity Evaluation

Research into new heterocyclic compounds with the oxazole ring containing 4-(phenylsulfonyl)phenyl moiety, including studies on their synthesis, characterization, and cytotoxicity evaluation, indicates potential therapeutic applications. These compounds have been assessed for their effects on Daphnia magna, a model organism in ecotoxicology, showcasing the broader environmental and biological implications of these chemicals (Apostol et al., 2019).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-7-5-8-16(13-15)19-23-21(28(24,25)18-10-3-2-4-11-18)20(27-19)22-14-17-9-6-12-26-17/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOQOHVGIJCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

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